N-Trifluoroacetyl amphetamine

GC-MS Analytical Chemistry Derivatization

N-Trifluoroacetyl amphetamine (amphetamine N-TFA; C₁₁H₁₂F₃NO; MW 231.21 g/mol) is an N-acylated derivative of amphetamine formed by replacing the primary amine hydrogen with a trifluoroacetyl group. This compound exists as a white crystalline solid with predicted physicochemical properties including a boiling point of 302.7±42.0°C, density of 1.188±0.06 g/cm³, and pKa of 11.08±0.46.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B8731348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trifluoroacetyl amphetamine
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c1-8(15-10(16)11(12,13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyDMOCTORDHSLHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trifluoroacetyl Amphetamine: Core Analytical Properties and Derivative Profile


N-Trifluoroacetyl amphetamine (amphetamine N-TFA; C₁₁H₁₂F₃NO; MW 231.21 g/mol) is an N-acylated derivative of amphetamine formed by replacing the primary amine hydrogen with a trifluoroacetyl group [1]. This compound exists as a white crystalline solid with predicted physicochemical properties including a boiling point of 302.7±42.0°C, density of 1.188±0.06 g/cm³, and pKa of 11.08±0.46 . As a reference standard and derivatization product, it is employed extensively in gas chromatography–mass spectrometry (GC–MS) and chiral separation workflows for forensic toxicology and pharmaceutical analysis [2].

Why Generic Amphetamine Derivatives Cannot Substitute for N-Trifluoroacetyl Amphetamine in Quantitative Workflows


Substituting underivatized amphetamine or alternative N-acyl derivatives (e.g., acetyl, pentafluoropropionyl, heptafluorobutyryl) for N-trifluoroacetyl amphetamine in analytical workflows introduces systematic errors in quantification, retention time prediction, and enantiomer resolution. Underivatized amphetamine produces broad, tailing chromatographic peaks that compromise detection limits and integration precision [1]. Perfluoroacyl chain-length variation alters both retention behavior and mass spectral base peaks: trifluoroacetyl yields a base peak at m/z 140, whereas pentafluoropropionyl and heptafluorobutyryl shift the base peak by increments of 50 amu (CF₂) [2][3]. Additionally, the stability profile of TFA derivatives differs fundamentally from that of solid-state underivatized amphetamine and from higher perfluoroacyl homologs, affecting the practical working window for prepared samples [4]. These differences render direct substitution invalid for validated methods, reference standard use, or chiral discrimination workflows.

Quantitative Differentiation of N-Trifluoroacetyl Amphetamine: Comparator-Based Evidence for Procurement Decisions


Chromatographic Peak Quality: TFA-Derivatized vs. Underivatized Amphetamine

Derivatization of amphetamine with trifluoroacetic anhydride (TFAA) produces a markedly improved chromatographic peak shape relative to underivatized amphetamine. The TFA derivative yields a peak described as much larger, narrower, and more symmetric when analyzed under identical concentration conditions [1].

GC-MS Analytical Chemistry Derivatization

Stability Profile: TFA Derivative in Solution vs. Solid State and vs. PFP/HFB Homologs

A comparative stability study of perfluoroacyl derivatives of methamphetamine and its metabolites (amphetamine, norephedrine) demonstrated that TFA derivatives in solution (ethyl acetate or n-hexane) are more stable than the same derivatives in the solid state. The solution stability is limited to a few hours at 5°C [1][2]. Although PFP and HFB derivatives exhibit greater inherent stability than TFA derivatives, their preparation requires prolonged reagent removal steps. The study concluded that, balancing preparation ease, stability, and reagent cost, TFA derivatization followed by analysis within a few hours is the most practical choice [1][2].

Stability Derivatization Reagents Analytical Toxicology

Chiral Separation Capability: Enantiomer Resolution with CHIRALDEX G-PN Column

N-Trifluoroacetyl amphetamine enables baseline separation of amphetamine enantiomers (l-amphetamine and d-amphetamine) on a commercial chiral GC column. Using an Astec CHIRALDEX G-PN column (30 m × 0.25 mm I.D., 0.12 μm film) operated isothermally at 130°C with helium carrier gas and FID detection, the two enantiomers are resolved as distinct peaks (peak 1: l-amphetamine N-TFA; peak 2: d-amphetamine N-TFA) . Elution order can be reversed to (d,l) by switching to a CHIRALDEX G-DP column at 140°C, offering method flexibility .

Chiral Chromatography Enantiomer Separation Forensic Toxicology

Mass Spectral Fingerprint: Base Peak Differentiation from Structural Analogs

The electron ionization (EI) mass spectrum of N-trifluoroacetyl amphetamine exhibits a base peak at m/z 140, arising from α-cleavage at the amide nitrogen to yield a TFA imine species [1]. This base peak is diagnostic and distinguishes the compound from closely related TFA derivatives: N-trifluoroacetyl methamphetamine (m/z 154), N-trifluoroacetyl MDA (m/z 135), and N-trifluoroacetyl MDMA/MDEA (m/z 168) [1][2].

Mass Spectrometry Fragmentation Confirmatory Analysis

Retention Behavior vs. Perfluoroacyl Chain Length: Kovats Index and Column Compatibility

The Kovats retention index for N-trifluoroacetyl amphetamine on a non-polar OV-101 packed column under isothermal conditions (270°C) is reported as 1293 [1]. Comparative studies with alternative perfluoroacyl derivatives indicate that retention times for TFA and pentafluoropropionyl (PFP) derivatives are essentially identical, whereas heptafluorobutyryl (HFB) derivatives produce longer retention times and improved separation of individual sympathomimetic amines [2].

Retention Index GC Method Development Column Selection

Procurement-Driven Application Scenarios for N-Trifluoroacetyl Amphetamine


Forensic Toxicology: Confirmatory GC-MS Identification of Amphetamine in Biological Specimens

In forensic toxicology laboratories, N-trifluoroacetyl amphetamine serves as a critical reference standard for confirmatory identification of amphetamine in urine, blood, or tissue samples. The distinct base peak at m/z 140 in EI-MS enables unequivocal differentiation from methamphetamine (m/z 154) and methylenedioxy analogs (m/z 135, 168) even in complex biological matrices [1]. The improved chromatographic peak symmetry of the TFA derivative, compared to underivatized amphetamine, reduces quantification error and lowers detection limits, which is essential for meeting regulatory reporting thresholds in postmortem toxicology or DUID (driving under the influence of drugs) cases [2]. Laboratories should procure certified reference materials with documented purity and stability, and should prepare analytical solutions immediately prior to use due to the limited solution stability window [3].

Chiral Drug Analysis: Enantiomeric Determination of Amphetamine in Pharmaceutical and Doping Control

For laboratories engaged in pharmaceutical analysis or doping control, the TFA derivative of amphetamine enables baseline resolution of d- and l-enantiomers on commercially available chiral GC columns (e.g., Astec CHIRALDEX G-PN) . This chiral discrimination is essential for distinguishing legitimate therapeutic use (e.g., Adderall, which contains both enantiomers) from illicit use (where d-amphetamine predominates). The validated, commercially documented separation method provides a reliable framework for method validation and regulatory compliance. Procurement of both enantiomerically pure (R)- and (S)-N-trifluoroacetyl amphetamine reference standards is recommended for establishing retention time markers and enantiomeric purity controls.

Analytical Method Development: Optimizing Derivatization Workflow Efficiency

Researchers developing GC-MS methods for amine-containing analytes should consider N-trifluoroacetyl amphetamine as a benchmark for evaluating derivatization reagent and workflow choices. While PFP and HFB derivatives offer marginally greater inherent stability, the TFA approach provides a superior balance of preparation speed, reagent cost, and analytical performance [3]. For high-throughput or emergency toxicology applications requiring same-day result reporting, the TFA workflow minimizes sample preparation time compared to PFP/HFB alternatives that require extended reagent removal steps [3][4]. The established Kovats retention index (RI = 1293 on OV-101) further facilitates method transfer and column equivalency assessments [5].

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